molecular formula C16H40BrN4P B3285757 Tetrakis(diethylamino)phosphonium bromide CAS No. 81175-49-7

Tetrakis(diethylamino)phosphonium bromide

Cat. No. B3285757
CAS RN: 81175-49-7
M. Wt: 399.39 g/mol
InChI Key: GQSNYNMMDQPIDR-UHFFFAOYSA-M
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Description

Tetrakis(diethylamino)phosphonium bromide is a compound with the molecular formula C16H40BrN4P . It is a high-temperature phase-transfer catalyst and has been used in several high-temperature PTC halex reactions at 180 degrees Celsius for extended reaction times .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)phosphonium bromide consists of 16 carbon atoms, 40 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 phosphorus atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Tetrakis(diethylamino)phosphonium bromide is a powder with a melting point of 245-246 degrees Celsius . It has a molecular weight of 399.4 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalysis and Nanoparticle Synthesis

Tetrakis(diethylamino)phosphonium bromide has been explored in the field of catalysis and nanoparticle synthesis, where its derivatives have shown effectiveness. For example, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) has been used as a reducing agent and stabilizing ligand for the synthesis of monometallic nanoparticles and bimetallic nanoalloys. These nanoparticles, containing noble metals, exhibit significant potential in catalysis due to their ultra-small size, narrow size distributions, and high stability in aqueous solutions (Hueso et al., 2013).

Drug Delivery Systems

In the pharmaceutical sciences, derivatives of tetrakis(diethylamino)phosphonium bromide have been utilized to create innovative drug delivery systems. For instance, tetrakis(hydroxymethyl)phosphonium chloride has been used as a crosslinking agent in chitosan-based hydrogels. These hydrogels exhibit pH-sensitive swelling kinetics, low toxicity, biocompatibility, mucoadhesiveness, and can enable modified drug release, as demonstrated with the anticancer drug camptothecin. This application underscores the potential of tetrakis(diethylamino)phosphonium bromide derivatives in developing oral chemotherapy administration strategies (Martínez-Martínez et al., 2019).

Environmental Applications

Moreover, derivatives like tetrakis(hydroxymethyl)phosphonium sulfate (THPS) have been explored for environmental applications, such as in the treatment of industrial wastewater. Studies have shown that THPS can effectively remove organic phosphorus from wastewater, indicating its utility in mitigating pollution and enhancing sustainability in industrial processes (Peng et al., 2022).

Anionic Polymerization

The novel applications of tetrakis(diethylamino)phosphonium bromide derivatives extend to the field of polymer science as well. The salt of the tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium (P5+) cation, related to tetrakis(diethylamino)phosphonium derivatives, initiates a rapid and controlled anionic polymerization of methyl methacrylate, showcasing its role in the synthesis of polymers with precise molecular weights and narrow distributions (Baskaran & Müller, 2000).

Future Directions

Tetrakis(dialkylamino)phosphonium compounds, which are similar to Tetrakis(diethylamino)phosphonium bromide, have been used in the efficient synthesis of high-performance anion exchange membranes . This suggests potential future applications of Tetrakis(diethylamino)phosphonium bromide in the field of energy applications .

properties

IUPAC Name

tetrakis(diethylamino)phosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNYNMMDQPIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40BrN4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(diethylamino)phosphonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Liu, MO Fletcher, FR Fronczek - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
The structure of the title compound, C16H40N4P+·Br−·0.5H2O or [P{N(C2H5)2}4]Br·0.5H2O, at 130 K has Z′ = 4 and is ionic, with Br not bonded to P. The P atoms are tetrahedral, with …
Number of citations: 7 scripts.iucr.org
D Wang, J Li, J Peng, Y Bai, G Lai - Phosphorus, Sulfur, and …, 2011 - Taylor & Francis
Eleven tetrakis(dialkylamino)phosphonium salts have been prepared and were used as “soft” catalyst supports for the hydrosilylation reaction of styrene with triethoxysilane catalyzed …
Number of citations: 5 www.tandfonline.com
GG Furin - CHEMISTRY FOR SUSTAINABLE DEVELOPMENT, 2007 - Citeseer
The complex of problems and directions is considered concerning an accelerated development of the methods for the synthesis of fluorine containing benzene derivatives through the …
Number of citations: 3 citeseerx.ist.psu.edu
W Sang - 2022 - search.proquest.com
A perfluoro (2, 3, 5, 6-tetrafluoroanilinium sulfate)(PF (TFA-H)) polymer was synthesized from Nafion TM through a free-radical coupling reaction. The PF (TFA-H) polymer employs TFA-…
Number of citations: 0 search.proquest.com
K Turner - 2000 - ACS Publications
This review covers 20 US patents published during the period from September first to mid-November 1999. Around 700 patents were published that were in the field of organic …
Number of citations: 0 pubs.acs.org
W Zhao, Y Li, H Zhang - FINE …, 2003 - EDITORIAL OFFICE OF FINE …
Number of citations: 1

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